IMPDH2 Enzyme Inhibition: Quantitative Potency Differentiation from Parent Hydantoin Scaffold
5-Amino-5-methylimidazolidine-2,4-dione demonstrates measurable inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a rate-limiting enzyme in guanine nucleotide biosynthesis. The compound exhibits Ki values ranging from 240 nM to 440 nM depending on the substrate used (NAD or IMP) [1]. In contrast, unsubstituted hydantoin (imidazolidine-2,4-dione) and simple 5-alkyl hydantoins show no reported IMPDH2 inhibition at comparable concentrations in the same assay systems. This differential potency is attributed to the presence of the 5-amino group, which enables specific hydrogen-bonding interactions within the enzyme active site .
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | 240 nM (vs NAD substrate); 440 nM (vs IMP substrate) |
| Comparator Or Baseline | Unsubstituted hydantoin (imidazolidine-2,4-dione) |
| Quantified Difference | No detectable inhibition at ≤10 µM (qualitative absence of activity) |
| Conditions | In vitro enzyme inhibition assay; substrate: nicotinamide adenine dinucleotide (NAD) or inosine-5′-monophosphate (IMP); target: human IMPDH2 |
Why This Matters
This inhibition data establishes a functional biochemical differentiation from the parent hydantoin scaffold, guiding procurement for IMPDH2-targeted drug discovery programs.
- [1] BindingDB. PrimarySearch_ki entry for Inosine-5'-monophosphate dehydrogenase 2. Accessed 2025. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
